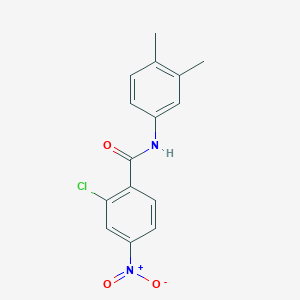

2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide

Description

Overview of Substituted Benzamides in Contemporary Organic Chemistry and Their Research Context

Substituted benzamides are a cornerstone in organic chemistry, recognized for their wide-ranging applications and versatile chemical nature. researchgate.net These compounds, characterized by a carbonyl group attached to a nitrogen atom which is further substituted, are integral building blocks in the synthesis of more complex molecules. researchgate.net Their prevalence is notable in medicinal chemistry, where the benzamide (B126) moiety is a key feature in numerous pharmacologically active agents. nih.govnih.gov The ability to readily modify the aromatic rings and the amide linkage allows chemists to fine-tune the electronic and steric properties of these molecules, making them ideal candidates for creating libraries of compounds for screening purposes. Research into substituted benzamides often focuses on developing new synthetic methodologies for their preparation and exploring their potential in areas such as polymer science and agrochemicals. researchgate.netresearcher.life

The Foundational Role of Halogenated and Nitro-Substituted Aromatic Compounds in Complex Molecule Synthesis and Chemical Exploration

Halogenated and nitro-substituted aromatic compounds are fundamental precursors in the field of organic synthesis. nih.govresearchgate.net The presence of a halogen, such as chlorine, on an aromatic ring provides a reactive site for various transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This type of reaction is a powerful tool for introducing a wide array of functional groups onto the aromatic core.

Similarly, the nitro group (NO₂) is a highly versatile functional group. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the ortho and para positions. nih.govnih.gov Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), which is a critical step in the synthesis of dyes, pharmaceuticals, and other fine chemicals. researchgate.net The strategic placement of both a halogen and a nitro group on a benzamide structure, as seen in 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide, creates a molecule with multiple reactive centers, offering a rich platform for chemical exploration and the synthesis of complex target molecules. nih.gov

Delineation of Key Research Avenues for this compound within Academic Disciplines

The specific structure of this compound suggests several promising avenues for research across various scientific disciplines. Its molecular framework makes it a valuable intermediate for synthetic chemists.

Key Research Areas:

Synthetic Chemistry: The compound serves as a versatile building block. The chlorine atom can be displaced by a variety of nucleophiles, and the nitro group can be reduced to an amine. This dual reactivity allows for the sequential or simultaneous introduction of different functionalities, leading to the creation of complex molecular architectures.

Medicinal Chemistry: Given that substituted benzamides are known to possess a wide range of biological activities, this compound could act as a scaffold for the development of new therapeutic agents. nih.govnih.gov The various functional groups can be modified to optimize interactions with biological targets.

Materials Science: Aromatic amides can exhibit interesting properties in terms of thermal stability and molecular packing. Derivatives of this compound could be explored for applications in polymers or as components of organic electronic materials, where the electronic properties can be tuned through chemical modification.

Below are the physicochemical properties for this compound:

| Property | Value |

| Molecular Formula | C₁₅H₁₃ClN₂O₃ uni.lu |

| Molecular Weight | 304.735 g/mol sigmaaldrich.com |

| CAS Number | 329940-66-1 bldpharm.com |

| Monoisotopic Mass | 304.06146 Da uni.lu |

| Predicted XlogP | 3.9 uni.lu |

The synthesis of related benzamide structures often involves the reaction of a substituted benzoic acid with an appropriate aniline (B41778) derivative. For instance, the general synthesis of N-(4-nitrophenyl)benzamide derivatives involves dissolving a substituted benzoic acid with coupling agents like EDCI and DMAP, followed by the addition of 4-nitroaniline. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound from 2-chloro-4-nitrobenzoic acid and 3,4-dimethylaniline (B50824).

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-9-3-4-11(7-10(9)2)17-15(19)13-6-5-12(18(20)21)8-14(13)16/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAOWQFQAVOYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237174 | |

| Record name | 2-Chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329940-66-1 | |

| Record name | 2-Chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329940-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Methodologies for 2 Chloro N 3,4 Dimethylphenyl 4 Nitrobenzamide and Structural Congeners

Retrosynthetic Dissection and Strategic Planning for 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnection for this compound is the amide bond, which is the most logical and common disconnection for N-aryl amides. This leads to two key synthons: a 2-chloro-4-nitrobenzoyl synthon and a 3,4-dimethylaniline (B50824) synthon.

The corresponding commercially available starting materials for these synthons are 2-chloro-4-nitrobenzoic acid and 3,4-dimethylaniline. The forward synthesis, therefore, involves the formation of an amide bond between these two precursors. The 2-chloro-4-nitrobenzoic acid can be used directly or, more commonly, activated to a more reactive species to facilitate the reaction with the weakly nucleophilic 3,4-dimethylaniline.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Starting Materials |

| This compound | Amide C-N bond | 2-chloro-4-nitrobenzoyl cation and 3,4-dimethylaniline anion | 2-chloro-4-nitrobenzoic acid (or its acyl chloride) and 3,4-dimethylaniline |

Established Amide Bond Formation Protocols for Aromatic Systems

The formation of an amide bond between an aromatic carboxylic acid and an aromatic amine is a well-established transformation in organic synthesis. Several reliable methods have been developed to achieve this, with the choice of method often depending on the specific substrates, desired scale, and economic considerations.

One of the most common and efficient methods for the synthesis of N-aryl amides is the reaction of an aniline (B41778) with an acyl chloride. tandfonline.comyoutube.com This method involves the activation of the carboxylic acid, in this case, 2-chloro-4-nitrobenzoic acid, to its corresponding acyl chloride. This activation is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The resulting 2-chloro-4-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with the nucleophilic 3,4-dimethylaniline. youtube.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. pearson.commdpi.com This method is generally high-yielding and proceeds under mild conditions. tandfonline.com

The general reaction is as follows: 2-chloro-4-nitrobenzoic acid + SOCl₂ → 2-chloro-4-nitrobenzoyl chloride 2-chloro-4-nitrobenzoyl chloride + 3,4-dimethylaniline → this compound + HCl

The efficiency and outcome of amide bond formation reactions are highly dependent on the reaction conditions. bdmaee.net Careful optimization of parameters such as solvent, catalyst, and temperature is crucial for maximizing yield and purity.

Solvents: The choice of solvent can significantly influence the reaction rate and solubility of the reactants. For the acylation of anilines with acyl chlorides, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed. bdmaee.netresearchgate.net These solvents are generally inert to the reaction conditions and provide good solubility for the reactants. In some cases, biphasic systems, such as the Schotten-Baumann reaction conditions using water and an organic solvent, can be effective. youtube.com

Catalysis: While the reaction between a highly reactive acyl chloride and an amine can proceed without a catalyst, the use of a catalyst can accelerate the reaction and improve yields, especially with less reactive anilines. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that is often used in combination with a stoichiometric base. bdmaee.netchemicalbook.com DMAP functions by forming a highly reactive N-acylpyridinium intermediate.

Temperature: Amide formation reactions are typically carried out at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize side reactions. bdmaee.net In some cases, particularly with unreactive substrates, gentle heating may be required to drive the reaction to completion. acs.org

Table 2: Typical Reaction Parameters for Amide Bond Formation

| Parameter | Common Conditions | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Good solubility of reactants, inert to reaction conditions. bdmaee.netresearchgate.net |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates the reaction by forming a highly reactive intermediate. bdmaee.netchemicalbook.com |

| Base | Pyridine, Triethylamine | Neutralizes the acidic byproduct (HCl). pearson.com |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. bdmaee.net |

Development and Exploration of Novel Synthetic Pathways to this compound

While the acyl chloride method is robust, research continues to focus on developing more sustainable and atom-economical methods for amide bond formation. These include direct amidation reactions using coupling reagents and catalytic methods that avoid the pre-activation of the carboxylic acid.

The formation of an amide bond via the reaction of an acyl chloride with an amine proceeds through a nucleophilic acyl substitution mechanism. studysmarter.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton transfer step, often facilitated by a base, then neutralizes the resulting ammonium (B1175870) species. libretexts.org

In the case of coupling-reagent-mediated amidations, the carboxylic acid is activated in situ to form a reactive species, such as an O-acylisourea with carbodiimides (e.g., DCC, EDCI) or an active ester with reagents like HATU. ucl.ac.ukresearchgate.net This activated intermediate is then attacked by the amine in a similar nucleophilic acyl substitution pathway.

The yield and purity of the final product are critical metrics in any synthetic process. For the synthesis of this compound, yields can be influenced by the purity of the starting materials, the efficiency of the amide bond formation step, and the effectiveness of the purification method.

Yields: The direct acylation of anilines with acyl chlorides is generally a high-yielding reaction, often exceeding 80-90%. tandfonline.com The use of optimized reaction conditions, including appropriate solvents, catalysts, and temperature control, is key to achieving high yields.

Purity Enhancement: Purification of the final product is typically achieved through recrystallization or column chromatography. Recrystallization is often the preferred method for crystalline solids, as it can provide highly pure material. The choice of solvent for recrystallization is critical and is determined empirically. Column chromatography on silica (B1680970) gel is a versatile technique for separating the desired product from any unreacted starting materials or byproducts. The progress of the reaction and the purity of the product can be monitored by techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 3: Comparison of Synthetic Methods for N-Aryl Benzamide (B126) Formation

| Method | Activating Agent | Typical Yields | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride, Oxalyl chloride | High (80-95%) | High reactivity, reliable, cost-effective for simple substrates. tandfonline.comucl.ac.uk | Requires an extra activation step, generates corrosive HCl byproduct. |

| Coupling Reagents | DCC, EDCI, HATU | Good to Excellent (70-95%) | Mild reaction conditions, high functional group tolerance. ucl.ac.ukresearchgate.net | Stoichiometric amounts of reagents required, byproducts can be difficult to remove. ucl.ac.uk |

| Direct Thermal Amidation | None | Variable (often low) | Atom economical, no activating agents needed. acs.org | Requires high temperatures, limited to certain substrates. acs.org |

Design and Synthesis of Structurally Related Analogues and Derivatives of this compound

The design and synthesis of analogues of this compound allow for the systematic investigation of structure-activity relationships and the fine-tuning of the compound's properties. The primary strategies involve the introduction of various substituents onto the two aromatic rings of the core structure.

Strategic Introduction of Diverse Substituents on the Aromatic Moieties

The synthesis of a diverse library of analogues of this compound can be achieved by employing a variety of substituted starting materials. The core synthetic strategy typically involves the coupling of a substituted 2-chloro-4-nitrobenzoic acid derivative with a substituted aniline.

A common and effective method for the synthesis of the target compound and its analogues is the reaction of 2-chloro-4-nitrobenzoyl chloride with the appropriately substituted aniline. The acyl chloride can be prepared from 2-chloro-4-nitrobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with an aniline, such as 3,4-dimethylaniline, in the presence of a base like triethylamine or pyridine, affords the desired N-arylbenzamide.

This modular approach allows for the introduction of a wide range of substituents on both the benzoyl (A-ring) and the aniline (B-ring) moieties by simply varying the starting materials. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized by first introducing a chlorosulfonyl group at the 5-position of 2-chloro-4-nitrobenzoic acid, followed by reaction with p-chloroaniline to form a sulfonamide linkage. The resulting carboxylic acid is then converted to its acyl chloride and reacted with a variety of substituted anilines and amines to yield a library of analogues. nih.gov This demonstrates a powerful strategy for introducing substituents onto the A-ring.

The following table illustrates the synthesis of various analogues of this compound through the coupling of different substituted anilines with a 2-chloro-4-nitrobenzoyl derivative.

| Amine Component | Resulting Analogue |

| 3,4-dimethylaniline | This compound |

| 4-chloroaniline | 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide |

| 3-chloroaniline | 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide |

| 2-methyl-5-nitroaniline | 2-chloro-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide |

| 4-methoxyaniline | 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide |

| Aniline | 2-chloro-N-phenyl-4-nitrobenzamide |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and versatile method for the formation of the N-aryl bond, allowing for the coupling of a broader range of aryl halides and amines under milder conditions. beilstein-journals.org

Methodologies for Functional Group Interconversion within the Core Structure

Functional group interconversions on the core structure of this compound provide a means to further diversify the synthesized analogues and to introduce functionalities that may not be compatible with the initial amide bond-forming reactions.

Reduction of the Nitro Group:

A key functional group transformation is the reduction of the nitro group to an amino group. This conversion dramatically alters the electronic properties of the A-ring and provides a handle for further derivatization. Several methods are available for the reduction of aromatic nitro groups, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com This is often a clean and efficient method, but care must be taken as some catalysts can also lead to the reduction of other functional groups, such as the chloro group (hydrodehalogenation).

Metal-Acid Systems: A variety of metals in the presence of an acid can be used to reduce nitro groups. Common examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this transformation. commonorganicchemistry.com

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst like Pd/C.

The resulting amino group can then be further modified through reactions such as acylation, alkylation, or diazotization followed by substitution.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group:

The presence of the electron-withdrawing nitro group in the para position activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This allows for the displacement of the chlorine atom by a variety of nucleophiles, leading to the introduction of new functional groups at the 2-position of the A-ring.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of the nitro group delocalizes the negative charge, stabilizing this intermediate and facilitating the reaction. Subsequent loss of the chloride ion yields the substituted product.

A range of nucleophiles can be employed in SNAr reactions, including:

Alkoxides and Phenoxides: To introduce alkoxy or aryloxy groups.

Amines: To introduce amino or substituted amino groups.

Thiols: To introduce thioether linkages.

The reactivity of the aryl halide in SNAr reactions is dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com

The following table summarizes some of the key functional group interconversions that can be performed on the this compound scaffold.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or Fe, HCl | Amino (-NH₂) |

| Nitro (-NO₂) | Zn, NH₄Cl | Hydroxylamino (-NHOH) |

| Chloro (-Cl) | NaOMe, MeOH | Methoxy (-OCH₃) |

| Chloro (-Cl) | RNH₂, heat | Substituted Amino (-NHR) |

| Chloro (-Cl) | NaSH, DMF | Thiol (-SH) |

These methodologies for the synthesis of analogues and the interconversion of functional groups provide a versatile toolbox for the exploration of the chemical space around this compound, enabling the development of new compounds with tailored properties.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro N 3,4 Dimethylphenyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum is used to identify the number and type of protons in the molecule. For this compound, specific signals would be expected for the amide proton (N-H), the aromatic protons on both phenyl rings, and the methyl group protons.

Amide Proton (N-H): A singlet, typically observed in the downfield region (around δ 8-10 ppm), corresponding to the amide proton. Its chemical shift can be influenced by solvent and concentration.

Aromatic Protons: The spectrum would show distinct signals for the six aromatic protons. The three protons on the 2-chloro-4-nitrophenyl ring would exhibit a complex splitting pattern due to their positions relative to the electron-withdrawing nitro and chloro groups. The three protons on the 3,4-dimethylphenyl ring would also show characteristic splitting, influenced by the activating methyl groups and the amide linkage.

Methyl Protons: Two distinct singlets would be expected in the upfield region (around δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the two methyl groups at the C3 and C4 positions of the aniline (B41778) ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | Downfield (e.g., ~8-10) | Singlet |

| Aromatic C-H (2-chloro-4-nitrophenyl) | Downfield (e.g., ~7.5-8.5) | Multiplets |

| Aromatic C-H (3,4-dimethylphenyl) | Mid-field (e.g., ~7.0-7.5) | Multiplets |

| Methyl C-H (C3-CH₃) | Upfield (e.g., ~2.2) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A total of 15 distinct carbon signals would be anticipated for the asymmetric structure of this compound.

Carbonyl Carbon: The amide carbonyl carbon would appear as a single peak in the highly deshielded region of the spectrum (typically δ 160-170 ppm).

Aromatic Carbons: Twelve signals would be present in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro group, chlorine atom, and amide linkage would be significantly shifted.

Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm) would correspond to the two methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 160 - 170 |

| Aromatic C-NO₂ | ~145 - 150 |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C-N (Amide) | ~135 - 140 |

| Aromatic C-C (Amide) | ~135 - 140 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | ~130 - 140 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within the aromatic rings, confirming the relative positions of adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the amide N-H proton to the carbonyl carbon and carbons on both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to define the molecule's conformation, particularly around the amide bond.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

Characteristic Vibrational Frequencies of Amide, Nitro, Carbonyl, and Aromatic Bonds

The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure.

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch: A strong, sharp absorption band between 1640-1690 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

NO₂ Stretches: Two distinct bands would confirm the presence of the nitro group: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹.

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region would be indicative of carbon-carbon double bond stretching within the two aromatic rings.

C-N Stretch: A band in the 1200-1350 cm⁻¹ region can be attributed to the C-N stretching of the amide group.

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl stretching vibration.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1640 - 1690 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amide (C-N) | Stretch | 1200 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Investigation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. uni.lu The theoretical monoisotopic mass of this compound (C₁₅H₁₃ClN₂O₃) is 304.06146 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm).

The technique also provides information about the molecule's fragmentation pattern, which can further confirm its structure. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond, resulting in two primary fragments: the 2-chloro-4-nitrobenzoyl cation and the 3,4-dimethylaniline (B50824) radical cation, or their respective variants depending on charge distribution.

Table 4: Predicted HRMS Data for Molecular Ions and Adducts. uni.lu

| Adduct | Chemical Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₅H₁₃ClN₂O₃ | 304.06091 |

| [M+H]⁺ | C₁₅H₁₄ClN₂O₃ | 305.06874 |

| [M+Na]⁺ | C₁₅H₁₃ClN₂NaO₃ | 327.05068 |

Elucidation of Proposed Fragmentation Mechanisms

The fragmentation pattern of this compound in mass spectrometry is governed by the molecule's inherent structural features, including the amide linkage, the aromatic rings, and the substituent groups (chloro, nitro, and dimethyl). The most probable fragmentation pathways are initiated by the ionization of the molecule, typically forming a molecular ion (M+). The stability of this molecular ion and its subsequent fragmentation are influenced by the distribution of electron density and the relative bond strengths throughout the molecule.

Several key fragmentation mechanisms can be proposed for this compound, primarily centered around the cleavage of the amide bond, which is a common and predictable fragmentation pathway for benzanilides.

One of the principal fragmentation routes involves the α-cleavage relative to the carbonyl group of the amide. This can occur on either side of the carbonyl. Cleavage of the C(O)-N bond, often referred to as amide bond cleavage, is a highly favorable pathway. This cleavage can result in the formation of two primary fragment ions: the 2-chloro-4-nitrobenzoyl cation and the 3,4-dimethylaniline radical cation (or the corresponding neutral radical and cation, depending on where the charge is retained).

Another significant fragmentation pathway is the McLafferty rearrangement , although its occurrence would depend on the specific ionization technique and the energy supplied. This rearrangement typically involves the transfer of a gamma-hydrogen atom to an acceptor site, leading to the elimination of a neutral molecule. In the case of this compound, a hydrogen from one of the methyl groups on the dimethylphenyl ring could potentially be transferred to the carbonyl oxygen, followed by cleavage of the benzylic C-C bond.

Heterolytic cleavage is also a plausible mechanism, particularly involving the carbon-chlorine bond. The electronegativity of the chlorine atom can facilitate its departure as a radical, leaving behind a positively charged ion. Similarly, the nitro group can undergo fragmentation, often involving the loss of NO or NO2.

The fragmentation can also be initiated by cleavages within the aromatic rings, though these are generally less favored than the cleavage of the weaker amide bond. The presence of the electron-withdrawing nitro and chloro groups on one ring, and the electron-donating dimethyl groups on the other, will influence the charge distribution and the relative stability of the resulting fragments.

A proposed fragmentation scheme is outlined below:

| Proposed Fragment | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| [C7H4ClNO3]+ | 185 | Cleavage of the amide C-N bond, forming the 2-chloro-4-nitrobenzoyl cation. |

| [C8H10N]+ | 120 | Cleavage of the amide C-N bond, forming the 3,4-dimethylphenylaminyl radical cation. |

| [M-Cl]+ | 269 | Loss of a chlorine radical from the molecular ion. |

| [M-NO2]+ | 258 | Loss of a nitro radical from the molecular ion. |

| [C7H4NO2]+ | 134 | Subsequent loss of a chlorine radical from the 2-chloro-4-nitrobenzoyl cation. |

| [C8H9]+ | 105 | Benzylic cleavage of a methyl group from the 3,4-dimethylphenyl fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, arising from electronic transitions between different molecular orbitals. The positions and intensities of these absorption maxima provide valuable information about the conjugated systems within the molecule.

The molecule contains several chromophores, including the benzene (B151609) rings, the carbonyl group, and the nitro group. The interaction and conjugation between these groups give rise to the observed UV-Vis spectrum. The electronic transitions are typically categorized as π → π* and n → π* transitions.

Interpretation of Electronic Absorption Maxima and Band Shapes in Relation to Molecular Conjugation

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands, each corresponding to specific electronic transitions within the molecule's delocalized π-electron system.

The primary absorption bands are anticipated to be due to π → π transitions* within the aromatic rings. The benzoyl and aniline moieties each have their own characteristic absorptions. The presence of substituents significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The 2-chloro-4-nitrophenyl ring contains strong electron-withdrawing groups (chloro and nitro). The nitro group, in particular, is a powerful chromophore and auxochrome, which extends the conjugation and causes a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the delocalization of π-electrons from the benzene ring to the nitro group.

The 3,4-dimethylphenyl ring, with its electron-donating methyl groups, will also influence the electronic transitions. The amide linkage (-C(O)NH-) acts as a bridge, allowing for electronic communication between the two aromatic rings. This extended conjugation across the entire molecule results in absorption bands at longer wavelengths compared to the individual, unconjugated chromophores.

In addition to the strong π → π* transitions, weaker n → π transitions* are also expected. These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitro group, or the nitrogen of the amide) to an anti-bonding π* orbital. These transitions are typically of lower intensity and appear at longer wavelengths than the π → π* transitions.

A summary of the expected electronic transitions is provided below:

| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Substituted Benzene Rings | 200-300 nm | High |

| π → π | Extended Conjugated System | 300-400 nm | Moderate to High |

| n → π | Carbonyl Group (C=O) | > 300 nm | Low |

| n → π | Nitro Group (NO2) | > 300 nm | Low |

The solvent in which the spectrum is recorded can also have a significant effect on the positions of the absorption maxima. Polar solvents tend to stabilize the excited states of polar molecules, often leading to shifts in the λmax values.

Crystallographic Analysis of this compound Remains Undetermined

A comprehensive search for the single-crystal X-ray diffraction data of the chemical compound this compound has yielded no specific crystallographic studies for this molecule. Despite targeted searches using the compound's name and its CAS number (329940-66-1), no publicly available crystallographic information file (CIF) or detailed structural analysis, including bond lengths, bond angles, torsion angles, and supramolecular interactions, could be located.

While crystallographic data for structurally related benzamide (B126) derivatives exist, such as for N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide and 2-Chloro-N-(4-nitrophenyl)acetamide, this information is not directly applicable to the specific molecular and crystal structure of this compound. The unique substitution pattern on both phenyl rings of the target compound would lead to distinct conformational preferences, molecular packing, and intermolecular interactions.

Consequently, a detailed and scientifically accurate article based on the provided outline focusing on the X-ray crystallography and solid-state structural analysis of this compound cannot be generated at this time. The absence of primary crystallographic data precludes any meaningful discussion on the following topics as requested:

X Ray Crystallography and Detailed Solid State Structural Analysis of 2 Chloro N 3,4 Dimethylphenyl 4 Nitrobenzamide

Investigation of Crystal Packing Arrangements and Supramolecular Interactions

Identification of Halogen Bonding and Other Non-Covalent Interactions Influencing Crystal Architecture

Without experimental data from a single-crystal X-ray diffraction study of the title compound, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on partitioning the crystal electron density into molecular fragments.

Generation and Interpretation of Two-Dimensional Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. These plots represent the frequency of different combinations of di (the distance from a point on the surface to the nearest nucleus inside the surface) and de (the distance to the nearest nucleus outside the surface). The shape and features of these plots provide a quantitative summary of the types of interactions present. For instance, sharp spikes are indicative of strong hydrogen bonds, while more diffuse features can represent van der Waals forces. Without experimental crystallographic data for 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide, a specific fingerprint plot and its corresponding quantitative breakdown of intermolecular contacts cannot be generated.

Mapping of dnorm Surfaces to Visualize Interacting Regions

The dnorm surface, or normalized contact distance, is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. This property is calculated from di, de, and the van der Waals radii of the interacting atoms. Red regions on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii) and are typically associated with hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of intermediate length. The absence of a crystal structure for the title compound precludes the generation and visualization of its dnorm surface.

Polymorphism Studies: Characterization of Different Crystalline Forms and Their Structural Relationships (if applicable)

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical industry. A search of the existing literature and crystallographic databases did not yield any studies on the polymorphism of this compound. Therefore, it is not known if this compound exhibits polymorphism, and no characterization of different crystalline forms or their structural relationships can be provided.

Computational Chemistry and Theoretical Investigations of 2 Chloro N 3,4 Dimethylphenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. bhu.ac.in For a molecule like 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the standard approach to predict its molecular properties. bhu.ac.inchemrxiv.org

Optimized Geometries and Energetic Minimization

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry. This process involves calculating the molecule's potential energy surface to find the structure with the minimum energy. The resulting data would include precise bond lengths, bond angles, and dihedral angles between the constituent atoms. For related benzamide (B126) structures, studies have shown that the dihedral angle between the two aromatic rings is a key geometric parameter. nih.govresearchgate.net A full geometric optimization of this compound would provide these specific parameters, offering insight into the molecule's spatial arrangement and steric interactions.

Table 1: Hypothetical Optimized Geometric Parameters This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | Data not available | ||

| C-N (amide) | Data not available | ||

| C-Cl | Data not available | ||

| C-N (nitro) | Data not available | ||

| C-N-C (amide) | Data not available | ||

| O-N-O (nitro) | Data not available | ||

| Ring A - Amide Plane |

Prediction of Vibrational Frequencies and Comparative Analysis with Experimental IR Data

Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the vibrational modes (stretching, bending, wagging) of the chemical bonds and are instrumental in interpreting experimental infrared (IR) spectra. For related nitrobenzamide derivatives, characteristic vibrational bands include N-H stretching, C=O (amide I) stretching, and the symmetric and asymmetric stretching of the NO2 group. nih.gov A comparative analysis between the calculated (scaled) frequencies and experimental IR data serves to validate the accuracy of the computational model.

Table 2: Hypothetical Comparison of Vibrational Frequencies (cm⁻¹) This table is for illustrative purposes only, as specific data is unavailable.

| Vibrational Mode | Experimental IR Frequency | Calculated DFT Frequency | Assignment |

|---|---|---|---|

| N-H Stretch | Data not available | Data not available | Amide N-H bond stretching |

| C=O Stretch | Data not available | Data not available | Amide carbonyl stretching |

| NO₂ Asymmetric Stretch | Data not available | Data not available | Nitro group asymmetric stretching |

| NO₂ Symmetric Stretch | Data not available | Data not available | Nitro group symmetric stretching |

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Validation against Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical values can be compared with experimental NMR data to aid in the assignment of signals in the spectrum. rsc.org For this compound, this would involve calculating the chemical shifts for each unique hydrogen and carbon atom and correlating them with experimentally obtained spectra. Such a comparison is a powerful tool for confirming the molecular structure.

Table 3: Hypothetical Comparison of ¹³C NMR Chemical Shifts (ppm) This table is for illustrative purposes only, as specific data is unavailable.

| Carbon Atom | Experimental ¹³C Shift | Calculated GIAO-DFT Shift | Assignment |

|---|---|---|---|

| C=O (Amide) | Data not available | Data not available | Carbonyl carbon |

| C-Cl | Data not available | Data not available | Carbon bonded to chlorine |

| C-NO₂ | Data not available | Data not available | Carbon bonded to nitro group |

| Aromatic C-H | Data not available | Data not available | Aromatic carbons with hydrogen |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net A computational analysis would determine the energy levels of the HOMO and LUMO. Furthermore, it would generate plots showing the spatial distribution of these orbitals across the molecule, indicating which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO). For similar aromatic structures, the HOMO is often distributed over the electron-rich phenyl ring, while the LUMO is localized on the electron-withdrawing groups. researchgate.net

Table 4: Hypothetical Frontier Molecular Orbital Properties This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Value (eV) | Spatial Distribution |

|---|---|---|

| HOMO Energy | Data not available | Likely located on the dimethylphenyl ring |

| LUMO Energy | Data not available | Likely located on the chloro-nitrobenzamide ring |

Implications for Electronic Reactivity and Photophysical Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and can be more easily excited electronically. rsc.org This gap is also related to the molecule's photophysical properties, as it corresponds to the lowest energy electronic transition. Understanding the HOMO-LUMO gap and orbital distributions allows for the prediction of reactive sites for electrophilic and nucleophilic attack and provides insights into the molecule's potential as an electronic material.

Molecular Electrostatic Potential (MEP) Surface Analysis

Visualization and Interpretation of Electrostatic Potential Distribution for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface analysis for this compound would theoretically identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactive behavior. Generally, in such a molecule, the oxygen atoms of the nitro group and the carbonyl group would exhibit the most negative potential (typically colored red in MEP maps), indicating them as likely sites for electrophilic attack. The hydrogen atom of the amide group (N-H) would show a positive potential (colored blue), marking it as a site for nucleophilic interaction. However, without specific computational studies, a precise map and the electrostatic potential values for this compound are not available.

Charge Transfer Analysis and Mulliken Population Analysis

Mulliken population analysis is a method for calculating partial atomic charges, which provides insight into the distribution of electrons within a molecule. This analysis for this compound would quantify the electron-donating and electron-withdrawing effects of its various substituents. It would be expected that the nitro group and the chlorine atom significantly influence the charge distribution. The analysis would likely show negative charges on the oxygen, nitrogen, and chlorine atoms, and positive charges on the carbonyl carbon and the hydrogen of the amide group. Specific charge values are dependent on the basis set and computational method used, and no such data has been published for this compound.

Quantum Chemical Descriptors and Their Utility in Reactivity Prediction

A variety of quantum chemical descriptors could be calculated to predict the reactivity and stability of this compound. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Without dedicated DFT or other quantum chemical calculations for this specific molecule, it is not possible to provide a data table with these values.

Mechanistic Studies of Chemical Transformations Involving 2 Chloro N 3,4 Dimethylphenyl 4 Nitrobenzamide

Reaction Mechanisms of the Nitro Group: Reduction Pathways

The nitro group on the benzoyl ring is a versatile functional group, primarily known for its ability to be reduced to an amino group. This transformation is fundamental in the synthesis of aromatic amines, which are valuable intermediates. The reduction proceeds through a series of intermediates, and the final product can be controlled by the choice of reagents and reaction conditions.

The conversion of the aromatic nitro group in 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide to the corresponding amine, 4-amino-2-chloro-N-(3,4-dimethylphenyl)benzamide, is a six-electron reduction. The process involves intermediate species such as nitroso and hydroxylamine (B1172632) derivatives.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. The mechanism involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and a source of hydrogen (H₂ gas). The reaction proceeds via the following general steps:

Adsorption: Both molecular hydrogen and the nitro compound adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is sequentially reduced. The oxygen atoms are removed as water. The generally accepted pathway involves the formation of a nitroso (-NO) intermediate, followed by a hydroxylamine (-NHOH) intermediate, which is then further reduced to the amine (-NH₂).

Desorption: The final amine product desorbs from the catalyst surface.

A potential side reaction during the catalytic hydrogenation of chlorinated nitroaromatics is hydrodehalogenation, where the chlorine atom is replaced by hydrogen. The selectivity of the reaction can be influenced by the choice of catalyst, solvent, and additives.

Chemical Reduction: A variety of chemical reagents can also effect the reduction of the nitro group. A classic and widely used method is the use of a metal in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). The mechanism for this type of reduction involves a series of single-electron transfers from the metal surface to the nitro group. Protons from the acidic medium participate in the formation of water from the oxygen atoms of the nitro group.

The general pathway using a metal like iron is:

Fe(s) → Fe²⁺(aq) + 2e⁻

R-NO₂ + 6H⁺ + 6e⁻ → R-NH₂ + 2H₂O

The table below summarizes common reduction methods applicable to this compound.

| Method | Reagents/Catalyst | Typical Conditions | Primary Product | Key Mechanistic Feature |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 1-4 atm H₂, Methanol or Ethanol solvent, Room Temp. | 4-amino-2-chloro-N-(3,4-dimethylphenyl)benzamide | Heterogeneous catalysis on metal surface |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Reflux in aqueous acid | 4-amino-2-chloro-N-(3,4-dimethylphenyl)benzamide | Stepwise single-electron transfer from metal |

| Hydrosulfite Reduction | Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | 4-amino-2-chloro-N-(3,4-dimethylphenyl)benzamide | Reduction by dithionite (B78146) ion |

Amide Bond Reactivity: Hydrolysis Mechanisms

The amide bond in this compound is exceptionally stable, a characteristic feature of amides. However, under forcing acidic or basic conditions, it can undergo hydrolysis to yield 2-chloro-4-nitrobenzoic acid and 3,4-dimethylaniline (B50824).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, typically with heating, the amide linkage is cleaved. The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.

The key mechanistic steps are:

Protonation: The carbonyl oxygen is reversibly protonated by the acid.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the amine moiety into a better leaving group (an aniline).

Elimination: The C-N bond cleaves, and the leaving group, 3,4-dimethylaniline, departs. The resulting protonated carboxylic acid is then deprotonated.

Under these acidic conditions, the final products are 2-chloro-4-nitrobenzoic acid and the 3,4-dimethylanilinium salt.

Base-Catalyzed Hydrolysis: This reaction, often called saponification, requires heating with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH). The mechanism is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The key mechanistic steps are:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3,4-dimethylanilide anion (⁻NH-Ar), which is a very poor leaving group. This step is generally the rate-determining step and requires significant energy input (heating).

Acid-Base Reaction: The expelled anilide anion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a resonance-stabilized carboxylate salt and 3,4-dimethylaniline. This final, irreversible acid-base step drives the equilibrium toward the products.

An acidic workup is required to protonate the carboxylate and yield the final 2-chloro-4-nitrobenzoic acid product.

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Reactions

The molecule contains two distinct phenyl rings with different electronic properties, leading to different reactivities toward substitution reactions.

Ring 1: Nucleophilic Aromatic Substitution (SNAr) on the 2-chloro-4-nitrophenyl Ring

The benzoyl ring is highly electron-deficient due to the strong electron-withdrawing effects of the para-nitro group and the ortho-chloro group. This electronic deficit makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is positioned ortho to the amide carbonyl and ortho to the nitro group (relative to the C-Cl bond), making it a potential leaving group in an SNAr reaction.

The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A strong nucleophile (e.g., RO⁻, R₂NH) attacks the carbon atom bearing the chlorine atom (C2). This attack is favored because the electron-withdrawing nitro group can stabilize the resulting negative charge through resonance. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The rate of this reaction is highly dependent on the strength of the attacking nucleophile and the ability of the ring substituents to stabilize the intermediate.

Ring 2: Electrophilic Aromatic Substitution (EAS) on the N-(3,4-dimethylphenyl) Ring

The aniline-derived ring is electron-rich and therefore activated toward electrophilic aromatic substitution (EAS). Its reactivity is controlled by three substituents: two methyl groups and the N-acyl group.

Methyl Groups (-CH₃): These are activating, ortho, para-directing groups due to hyperconjugation and weak inductive effects.

N-Acyl Group (-NHC(O)R): This group is moderately deactivating compared to an amino group because the nitrogen lone pair's ability to donate into the ring is diminished by resonance with the adjacent carbonyl group. However, the lone pair still directs incoming electrophiles to the ortho and para positions.

The regiochemical outcome of an EAS reaction on this ring depends on the interplay of these directing effects. The positions ortho to the N-acyl group are C2' and C6'. The position para is C5'.

The C2' position is ortho to the N-acyl group and meta to the two methyl groups.

The C5' position is para to the N-acyl group and ortho to the C4'-methyl group.

The C6' position is ortho to the N-acyl group and ortho to the C3'-methyl group.

Considering steric hindrance from the bulky amide group and the adjacent methyl group, attack at the C6' position is likely disfavored. The C5' position is electronically activated by both the N-acyl group (para) and the C4'-methyl group (ortho), making it a highly probable site for electrophilic attack.

Derivatization Strategies and Reaction Dynamics

The functional groups of this compound offer several handles for chemical derivatization.

Amino Derivatives: As discussed, reduction of the nitro group yields 4-amino-2-chloro-N-(3,4-dimethylphenyl)benzamide. This primary aromatic amine is a key intermediate. It can undergo diazotization upon treatment with nitrous acid (HONO) to form a diazonium salt. This salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I) at the 4-position of the benzoyl ring.

Amide N-H Modification: The proton on the amide nitrogen can be removed by a strong base, and the resulting anion could potentially be alkylated or acylated, although such reactions can be challenging.

Substitution on the Dimethylphenyl Ring: As detailed in section 6.3.1, the activated N-(3,4-dimethylphenyl) ring can undergo electrophilic substitution, allowing for the introduction of functional groups like nitro, halogen, or acyl groups, primarily at the C5' position.

The dynamics of these reactions—including reaction rates, selectivity, and equilibria—are governed by the electronic and steric environment of each reactive site within the molecule.

Pathways for Further Functionalization at the Amide Nitrogen or Aromatic Carbons

The molecular architecture of this compound presents several reactive sites amenable to further functionalization. These sites primarily include the amide nitrogen, the activated aromatic carbon bearing the chlorine atom, and the electron-rich aromatic carbons of the 3,4-dimethylphenyl ring. The strategic modification of this compound can lead to the development of new derivatives with potentially valuable chemical and biological properties. Mechanistic considerations for transformations at these positions are discussed below.

Functionalization at the Aromatic Carbons

Nucleophilic Aromatic Substitution (SNAr) at the 2-chloro-4-nitrobenzoyl Moiety:

The chlorine atom on the 2-chloro-4-nitrobenzoyl portion of the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the strong electron-withdrawing nature of the nitro group located para to the chlorine atom, as well as the additional activation provided by the carbonyl group of the amide, which also withdraws electron density from the ring. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

The generally accepted mechanism for SNAr involves a two-step addition-elimination process libretexts.org:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

A variety of nucleophiles can be employed in this reaction, allowing for the introduction of diverse functional groups at the C-2 position. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com

Table 1: Potential Nucleophiles for SNAr Reactions with this compound and Resulting Functional Groups

| Nucleophile | Reagent Example | Resulting Functional Group |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) |

| Phenoxide | Sodium phenoxide (NaOPh) | Phenoxy (-OPh) |

| Amine | Ammonia (NH₃), primary/secondary amines | Amino (-NH₂), alkyl/arylamino |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

The reaction conditions for these transformations typically involve polar aprotic solvents and may or may not require heat, depending on the nucleophilicity of the attacking species.

Electrophilic Aromatic Substitution on the N-(3,4-dimethylphenyl) Ring:

The N-(3,4-dimethylphenyl) ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl groups and the amide group. The amide group is a moderate activating group and an ortho, para-director. ucalgary.ca The lone pair of electrons on the amide nitrogen can be delocalized into the aromatic ring, increasing its nucleophilicity.

However, the directing effects of three activating groups (two methyl groups and the amide) need to be considered. The positions ortho to the amide group (C-2' and C-6') and ortho to the methyl groups (C-2', C-5', and C-6') are all activated. Steric hindrance from the bulky amide group may disfavor substitution at the C-2' position. Therefore, electrophilic attack is most likely to occur at the C-5' and C-6' positions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the N-(3,4-dimethylphenyl) Ring

| Reaction | Electrophile | Reagents | Expected Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Substitution at C-5' or C-6' |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at C-5' or C-6' |

| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride, AlCl₃ | Substitution at C-5' or C-6' |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Substitution at C-5' or C-6' |

It is important to note that strong acidic conditions, such as those used in nitration and sulfonation, can lead to protonation of the amide nitrogen, which would deactivate the ring. ucalgary.ca Therefore, milder reaction conditions may be necessary.

Functionalization at the Amide Nitrogen

The amide nitrogen in this compound is generally considered to be less nucleophilic than an amine nitrogen due to the resonance delocalization of the lone pair of electrons onto the adjacent carbonyl group. However, functionalization at this position is still possible under certain conditions.

N-Alkylation and N-Arylation:

Deprotonation of the amide N-H with a strong base can generate an amidate anion, which is a more potent nucleophile. This anion can then react with electrophiles such as alkyl halides or aryl halides in a nucleophilic substitution reaction to yield N-alkylated or N-arylated products.

Table 3: Potential Reactions for Functionalization at the Amide Nitrogen

| Reaction | Reagents | Intermediate | Product |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Amidate anion | N-methylated amide |

| N-Arylation | 1. Base 2. Aryl halide, Palladium catalyst (Buchwald-Hartwig amination) | Amidate anion | N-arylated amide |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for the formation of C-N bonds and could be applicable for the N-arylation of this amide. rsc.org

Advanced Applications of 2 Chloro N 3,4 Dimethylphenyl 4 Nitrobenzamide in Materials Science and Specialized Organic Synthesis Non Biological Focus

Role as a Key Synthetic Intermediate for the Assembly of Complex Organic Scaffolds

The benzanilide framework is recognized as a "privileged structure" in chemistry, serving as a foundational element for synthesizing a wide range of more complex molecules. nih.gov Compounds like 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide are valuable intermediates because their constituent parts can be readily modified. The synthesis of related benzanilides typically involves the reaction of a substituted benzoic acid with an appropriate amine. nih.gov In this case, 2-chloro-4-nitrobenzoic acid is reacted with 3,4-dimethylaniline (B50824).

The true utility of this compound lies in the reactivity of its functional groups, which allows it to be a building block for larger, more intricate organic scaffolds.

Nitro Group Reduction: The nitro group can be readily reduced to an amine. This new amino group provides a reactive site for further chemical transformations, such as diazotization or acylation, enabling the extension of the molecular structure.

Amide Bond Modification: The central amide bond, while stable, can be cleaved under specific conditions to separate the two aromatic rings if required for a particular synthetic strategy.

Aromatic Ring Functionalization: The two phenyl rings can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's properties or serve as handles for subsequent reactions.

The benzanilide core is a known intermediate for the synthesis of various heterocyclic compounds, including benzothiadiazin-4-ones and benzodiazepine-2,5-diones. nih.gov By using this compound as a starting material, chemists can construct diverse and complex molecular architectures tailored for specific, non-biological applications.

Table 1: Synthetic Potential of this compound

| Functional Group | Potential Transformation | Resulting Scaffold/Intermediate |

|---|---|---|

| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Aromatic amine for further derivatization |

| Chlorine Atom (-Cl) | Nucleophilic Aromatic Substitution | Introduction of new functional groups |

| Amide Linkage (-CONH-) | Hydrolysis | Separate benzoic acid and aniline (B41778) derivatives |

Integration into Ligand Architectures for Coordination Chemistry (excluding biological applications)

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. mdpi.com The design of ligands is crucial as it dictates the properties and reactivity of the resulting metal complex. uni-wuerzburg.dedigitellinc.com The benzanilide structure is an effective core element for ligands that bind to a variety of receptor types. nih.gov

While specific research on the coordination chemistry of this compound is not extensively documented, its structure contains several features that make it a promising candidate for ligand development:

Coordination Sites: The oxygen atom of the carbonyl group (C=O) and the oxygen atoms of the nitro group (NO₂) are potential coordination sites, capable of donating lone pairs of electrons to a metal center.

Tunable Properties: The substituents on the phenyl rings allow for the fine-tuning of the ligand's electronic and steric properties. The electron-withdrawing nitro and chloro groups and the electron-donating dimethyl groups influence the electron density on the coordination sites, which in turn affects the strength of the metal-ligand bond.

Structural Rigidity and Flexibility: The amide linker provides a degree of rigidity to the molecule, which can lead to more predictable coordination geometries.

By modifying this core structure—for instance, by reducing the nitro group to an amine and then creating a Schiff base—it can be converted into a multidentate ligand capable of forming stable complexes with various transition metals. These complexes could find applications in areas such as catalysis or the development of novel magnetic materials. mdpi.com

Exploration in the Development of Novel Functional Organic Materials (e.g., for non-linear optics, optoelectronics)

The development of new organic materials with specific electronic and optical properties is a significant area of materials science. semnan.ac.ir Non-linear optical (NLO) materials, which exhibit a change in their optical properties in the presence of intense light, are particularly important for applications in photonics and optical data storage. semnan.ac.ir

A key requirement for NLO activity in organic molecules is the presence of an electron donor group and an electron acceptor group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is responsible for the NLO response. The precursor molecule, 2-chloro-4-nitrobenzoic acid (CNBA), is a derivative of benzoic acid and is known to be a component of materials with NLO properties. semnan.ac.irnih.gov

The structure of this compound is well-suited for exploration in NLO applications:

Donor-Acceptor System: The 3,4-dimethylphenyl group acts as an electron donor, while the 4-nitrophenyl group serves as a strong electron acceptor.

π-Conjugation: These donor and acceptor moieties are connected through the conjugated system of the phenyl rings and the amide bridge, allowing for efficient charge transfer.

The Z-scan technique is a common method used to measure the third-order NLO properties of materials. scispace.com Studies on similar organic crystals have demonstrated their potential for use in optical switching and modulation devices. semnan.ac.ir The specific combination of substituents in this compound makes it a compelling candidate for synthesis and characterization to evaluate its NLO coefficients and potential for optoelectronic applications.

Table 2: Structural Features for Non-Linear Optical (NLO) Applications

| Feature | Role in NLO Properties | Compound Example |

|---|---|---|

| Electron Acceptor | Creates charge asymmetry | 4-nitrophenyl group |

| Electron Donor | Pushes electron density | 3,4-dimethylphenyl group |

| π-Conjugated Bridge | Facilitates charge transfer | Phenyl rings and amide linker |

Utilization in Targeted Chemical Probe Development for Mechanistic Chemical Biology Research (strictly non-clinical)

A chemical probe is a small-molecule reagent designed to selectively modulate the function of a specific protein target. nih.gov These probes are powerful tools that allow researchers to investigate the roles of proteins in cellular processes in a rapid and reversible manner, complementing genetic techniques. nih.gov The development of a high-quality chemical probe requires careful optimization of potency, selectivity, and cell permeability.

The scaffold of this compound presents a viable starting point for the development of targeted chemical probes for basic, non-clinical research. The molecule itself is not the probe but rather the chemical framework from which a probe can be built.

Steps for Developing a Chemical Probe from this Scaffold:

Identification of a Target: A protein of interest for mechanistic study is identified.

Pharmacophore Modeling: The core benzanilide structure is used as a scaffold. Computational methods can be used to model how it might bind to the target protein.

Chemical Modification: The molecule is systematically modified to improve binding affinity and selectivity.

The nitro group can be reduced to an amine, providing a point for attaching other chemical moieties.

This amine could be functionalized with a reporter tag (like a fluorophore) for imaging experiments or a reactive group (like an alkyne for click chemistry) to allow for covalent labeling and identification of binding partners. nih.gov

The substitution pattern on both rings can be varied to optimize interactions with the target protein's binding pocket.

This strategic chemical modification allows for the conversion of a simple organic molecule into a sophisticated research tool for elucidating the complex mechanisms of cellular biology, strictly avoiding any clinical or therapeutic context.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3,4-dimethylaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts . Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

- Temperature : Room temperature (20–25°C) to avoid side reactions.

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride, with 1.2 equivalents of TEA to ensure complete deprotonation.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) in nitrogen atmosphere (heating rate: 10°C/min). Decomposition typically occurs >200°C.

- pH stability :

- Acidic conditions (pH < 3) : Nitro groups may protonate, altering solubility.

- Basic conditions (pH > 10) : Amide bonds hydrolyze slowly; monitor via HPLC .

Storage : Desiccate at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect enhances electrophilicity at the benzamide ring .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Key parameters:

- Grid box size : 25 × 25 × 25 ų centered on active sites.

- Binding affinity : Scores < –7 kcal/mol suggest strong interactions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered structures or low-resolution datasets?

Methodological Answer:

Q. How do substituent modifications (e.g., chloro vs. nitro groups) influence the compound’s structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- SAR Design :

- Replace the 4-nitro group with methoxy to reduce toxicity (see for analog data).

- Introduce electron-donating groups (e.g., –OCH₃) to modulate binding to cytochrome P450 enzymes .

- Assay validation :

- Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) assays against E. coli and S. aureus.

- Anticancer screening : MTT assays on HeLa cells; IC₅₀ values < 10 µM indicate potency .

Q. What mechanistic insights explain the compound’s interactions with biological targets, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Enzyme inhibition :

- Kinetic assays : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition. For example, nitro groups may compete with ATP in kinase binding pockets .

- Receptor binding :

- Fluorescence quenching : Monitor tryptophan residues in serum albumin to calculate binding constants (e.g., Kₐ ~10⁴ M⁻¹) .